N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a thioacetamide side chain. This compound belongs to a class of molecules designed for selective modulation of Toll-like receptor 4 (TLR4), a critical target in inflammatory and immune responses . The 2,5-dimethylphenyl group at the acetamide terminus and the methyl substituent at position 3 of the pyrimidoindole core are key structural motifs that influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-9-13(2)16(10-12)22-17(26)11-28-21-24-18-14-6-4-5-7-15(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERSOEJRZOQFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights structural differences between the target compound and its analogs:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy in ) could alter electronic density, influencing receptor binding. Phenyl vs. Heteroaromatic Substituents: The 3-phenyl group in compound 42 and the 4-ethoxyphenyl in suggest that aromatic bulk at position 3 is tolerated, while heteroaromatic cores (e.g., pyridine in ) may diversify binding interactions.
Structure-Activity Relationship (SAR) Trends
Physicochemical and Spectral Properties
- NMR Data : Analogs like compound 32 show characteristic peaks for indole protons (δ 7.04–6.95 ppm) and acetamide CH₂ (δ 3.43 ppm) , consistent with the target compound’s expected spectra.
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., C₂₆H₃₀N₄O₂S for compound 32 ).
- Solubility: Lipophilic substituents (e.g., trifluoromethoxy ) may reduce aqueous solubility compared to polar groups (e.g., amino in compound 32).
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